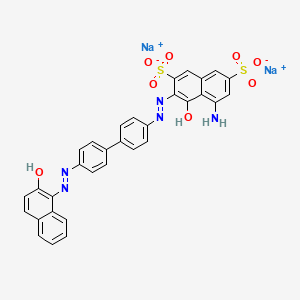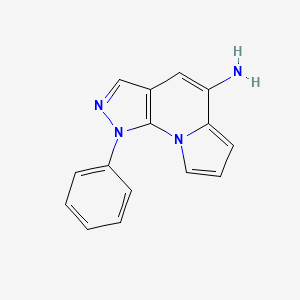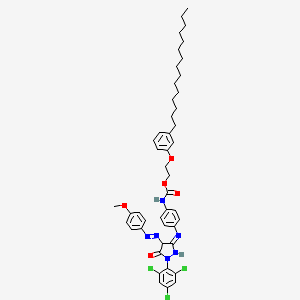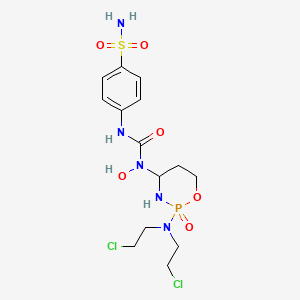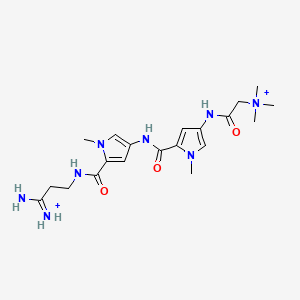
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused nitrogen-containing ring system, which is similar to purines found in nature. Pyrazolopyrimidines have gained significant attention due to their diverse biological and pharmacological activities, including antiviral, antimicrobial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- can be achieved through various methods. One common approach involves a three-component microwave-assisted synthesis. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation. The reaction is performed in a one-pot manner, offering advantages such as short reaction time and convenient product isolation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyrimidines .
科学的研究の応用
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various bioactive molecules.
Biology: Investigated for its potential as an anticancer agent, showing activity against leukemia cell lines.
Medicine: Explored for its antiviral and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4H-ピラゾロ[3,4-d]ピリミジン-4-オン, 1,5-ジヒドロ-5-アミノ-6-(フェニルアミノ)- の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。例えば、その抗がん作用は、細胞増殖と生存に関与する特定のキナーゼを阻害する能力に起因しています。 この化合物は、DNA合成と細胞シグナル伝達経路を混乱させることで、癌細胞のアポトーシス(プログラムされた細胞死)を誘導することができます .
類似化合物との比較
類似化合物
1-メチル-1,5-ジヒドロ-4H-ピラゾロ[3,4-d]ピリミジン-4-オン: 痛風治療薬(アロプリノール)としての使用や、多様な薬理学的特性で知られています.
6-アミノ-1,2-ジヒドロ-2-β-D-リボフラノシル-4H-ピラゾロ[3,4-d]ピリミジン-4-オン: 広範囲の抗腫瘍活性を持つプリンヌクレオシドアナログです.
1H-ピラゾロ[3,4-d]ピリミジン-4-アミン: 潜在的な治療用途を持つ別のピラゾロピリミジン誘導体です.
独自性
4H-ピラゾロ[3,4-d]ピリミジン-4-オン, 1,5-ジヒドロ-5-アミノ-6-(フェニルアミノ)- は、その特定の置換パターンにより際立っており、独自の生物学的活性を付与しています。 特定のキナーゼを阻害し、癌細胞のアポトーシスを誘導する能力は、さらなる研究と創薬のための有望な候補となっています .
特性
CAS番号 |
141300-17-6 |
|---|---|
分子式 |
C11H10N6O |
分子量 |
242.24 g/mol |
IUPAC名 |
5-amino-6-anilino-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10N6O/c12-17-10(18)8-6-13-16-9(8)15-11(17)14-7-4-2-1-3-5-7/h1-6H,12H2,(H2,13,14,15,16) |
InChIキー |
HHOUQNWNZAJPJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=NN3)C(=O)N2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


